molecular formula C8H4BrFO2 B1450401 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one CAS No. 1260007-95-1

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1450401
CAS No.: 1260007-95-1
M. Wt: 231.02 g/mol
InChI Key: DMQWPYUQSULBST-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is a halogenated dihydrobenzofuran-3-one derivative characterized by a fused bicyclic structure with bromine and fluorine substituents at the 5- and 6-positions, respectively. The compound’s molecular formula is C₈H₅BrFO₂, with a molecular weight of 243.03 g/mol (calculated based on atomic weights). Its CAS registry number is 1803595-03-0 . The dihydrobenzofuran-3-one scaffold is notable for its planar aromatic ring fused to a ketone-containing oxygen heterocycle, which confers unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and materials research as a synthetic intermediate or building block for complex molecules .

Properties

IUPAC Name

5-bromo-6-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQWPYUQSULBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free One-Step Synthesis Using Dimethyl Sulfoxide and Cyanuric Chloride

A recent method reported in The Journal of Organic Chemistry (2025) describes an efficient, metal-free, one-step synthesis of benzofuran-3(2H)-one derivatives, which can be adapted for halogenated analogs like 5-bromo-6-fluoro derivatives. This approach uses dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) as a dual synthon to construct quaternary carbon centers in benzofuranones.

  • Key features:
    • One-step formation of benzofuran-3(2H)-one derivatives.
    • Water addition controls the formation of the quaternary center.
    • Radical mechanism pathway.
    • High functional group tolerance and gram-scale feasibility.

This method could be modified to incorporate bromine and fluorine substituents on the aromatic ring by starting from appropriately substituted phenol or benzofuran precursors.

Parameter Details
Reagents DMSO, Cyanuric Chloride (TCT)
Conditions Metal-free, controlled water addition
Mechanism Radical process
Advantages One-step, scalable, functional group compatible
Potential for halogenation Starting materials can be pre-halogenated

Transition Metal-Catalyzed Cyclization and C–H Activation

A comprehensive review in RSC Advances (2024) highlights transition metal-catalyzed methods for synthesizing polysubstituted dihydrobenzofurans, including halogenated derivatives.

  • Typical metals used: Rhodium catalysts for C–H activation and cyclization.
  • Reaction conditions: t-AmOH solvent, CsOPiv additive, AgOAc oxidant, 120 °C, 12 hours.
  • Yields: Moderate to high (40–86%).
  • Mechanism: Involves olefin insertion, migratory insertion, oxidative addition, and reductive elimination steps.
  • Enantioselective synthesis: Possible using chiral rhodium catalysts with additives like copper acetate and silver salts, achieving high enantiomeric ratios.

This method allows for the installation of halogen substituents on the aromatic ring prior to cyclization or via directed C–H activation, enabling precise substitution patterns such as 5-bromo and 6-fluoro.

Parameter Details
Catalyst Rhodium complexes
Solvent t-AmOH
Additives CsOPiv, AgOAc
Temperature 120 °C
Time 12 hours
Yield Range 40–86%
Mechanism C–H activation, olefin insertion, reductive elimination
Enantioselectivity Up to 98.5:1 er

Multi-Step Synthesis via Nucleophilic Substitution and Reduction

A patent (EP3133071A1) describes a multi-step synthetic route that can be adapted for 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one involving:

  • Step 1: Nucleophilic substitution on halogenated aromatic precursors in solvents like N,N-dimethylformamide.
  • Step 2: Deprotection of acetyl groups using bases in solvents such as methanol or methanol/THF/water mixtures.
  • Step 3: Reduction of intermediates using boron trifluoride etherate and triethylsilane in mixed solvents (dichloromethane and acetonitrile) at low temperatures (-20 to 10 °C).
  • Post-treatment: Quenching with saturated sodium bicarbonate, organic extraction, drying, and solvent evaporation.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Mechanism/Notes Yield/Selectivity Advantages
Metal-Free DMSO/TCT Method DMSO, cyanuric chloride, water control Radical mechanism High functional group tolerance One-step, metal-free, scalable
Transition Metal-Catalyzed Rhodium catalyst, t-AmOH, CsOPiv, AgOAc C–H activation, migratory insertion 40–86%, high enantioselectivity Enantioselective, diverse scope
Multi-Step Nucleophilic Substitution & Reduction DMF, bases, BF3·OEt2, triethylsilane Stepwise substitution, deprotection, reduction Moderate to high, controlled steps Precise substitution, well-established

Research Findings and Notes

  • The DMSO/TCT method offers a novel, efficient route avoiding metal catalysts, which is advantageous for large-scale and environmentally friendly synthesis.
  • Transition metal catalysis allows for enantioselective preparation and fine control over substitution patterns, critical for pharmaceutical applications.
  • Multi-step methods provide flexibility in precursor modification but require careful control of reaction conditions and purification steps.
  • The presence of both bromine and fluorine substituents requires careful selection of starting materials and reaction conditions to avoid undesired side reactions or dehalogenation.
  • Mechanistic studies indicate radical pathways in metal-free methods and organometallic intermediates in metal-catalyzed routes.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzofuran derivatives, while oxidation with potassium permanganate can produce quinone derivatives.

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds share the 2,3-dihydro-1-benzofuran-3-one core but differ in substituent type, position, and electronic effects:

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-one

  • Substituents : Chlorine (5-position), methyl (6-position).
  • Molecular formula : C₉H₉ClO₂.
  • Key differences : The methyl group enhances lipophilicity, while chlorine’s smaller atomic radius reduces steric hindrance compared to bromine .

6-Chloro-3(2H)-benzofuranone Substituents: Chlorine (6-position). Molecular formula: C₈H₇ClO₂.

2-(Indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one Substituents: Indole-derived moiety at the 2-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Polarity (LogP)* Melting Point (°C) Solubility
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one 243.03 ~2.1 (estimated) Not reported Low in H₂O
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-one 184.62 ~2.8 (estimated) Not reported Moderate in DMSO
6-Chloro-3(2H)-benzofuranone 170.59 ~1.9 (estimated) 98–102 Soluble in ethanol
2-(Indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one 265.30 ~3.5 (estimated) Not reported Low in H₂O

*LogP values estimated via computational tools (e.g., XLogP3). Bromine and fluorine in the target compound increase molecular weight and electronegativity compared to chlorine or methyl analogs, reducing aqueous solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Applications
This compound Br (5), F (6) C₈H₅BrFO₂ Pharmaceutical intermediates
5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-one Cl (5), CH₃ (6) C₉H₉ClO₂ Agrochemical synthesis
6-Chloro-3(2H)-benzofuranone Cl (6) C₈H₇ClO₂ Polymer additives
2-(Indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one Indole (2) C₁₆H₁₁NO₂ Anticancer research

Biological Activity

5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound belonging to the benzofuran family. Its unique structure, characterized by bromine and fluorine substituents, influences its biological activity significantly. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₄BrF O₂
  • Molecular Weight : 219.02 g/mol

The presence of halogens in the structure enhances the compound's reactivity and biological interactions. The benzofuran moiety is known for its diverse pharmacological activities, making derivatives like this compound of particular interest in drug development.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Interaction : This compound may bind to cytochrome P450 enzymes, influencing drug metabolism. Such interactions can modulate the activity of critical enzymes involved in numerous biochemical pathways.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways by interacting with kinases and phosphatases, which play vital roles in cellular communication and metabolism.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Anticancer Activity

Benzofuran derivatives have demonstrated significant anticancer properties. For example:

  • A study showed that related benzofuran compounds exhibited substantial inhibitory effects on cancer cell lines, including ovarian cancer (A2780) and breast cancer (MCF-7) .
CompoundCell LineInhibition Rate (%) at 10 μM
Compound 36A278059% (Src kinase inhibition)
Benzofuran ChalconeMCF-7Significant compared to controls

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : Studies have shown that benzofuran derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzofurans have shown inhibition zones greater than those of standard antibiotics like ciprofloxacin .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus23
Escherichia coli24

Antioxidative Properties

Benzofuran derivatives are recognized for their antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial in preventing various diseases linked to oxidative damage.

Case Studies

  • Antitumor Activity : In vitro studies indicated that this compound has a significant effect on inhibiting cell growth in various cancer types. The mechanism involves inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Antimicrobial Studies : A series of synthesized benzofuran derivatives were tested against multiple bacterial strains. The results demonstrated that certain substitutions on the benzofuran ring enhanced antibacterial activity significantly compared to unsubstituted counterparts .

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Its potential applications in medicinal chemistry as an anticancer and antimicrobial agent are notable. Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on cellular processes.
  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings to establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves halogenation and cyclization steps. Bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies. For example, fluorination may use Selectfluor® under anhydrous conditions, while bromination employs N-bromosuccinimide (NBS) in polar aprotic solvents like DMF. Optimization includes controlling temperature (e.g., 0–25°C for fluorination), stoichiometric ratios, and catalyst selection (e.g., Lewis acids like FeCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Use a combination of X-ray crystallography (for absolute configuration), NMR (¹H/¹³C, DEPT for functional groups), and FTIR (to confirm carbonyl and halogen bonds). Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles and crystallographic packing . For example, SCXRD data may reveal a dihedral angle of ~85° between the benzofuran ring and substituents, consistent with DFT-optimized geometries .

Q. What analytical techniques are recommended for assessing the purity of this compound in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or HRMS) validate purity (>95%). Thermal analysis (DSC/TGA) monitors decomposition temperatures, while elemental analysis (C, H, N) confirms stoichiometric ratios. Reputable suppliers like American Elements provide ultra-high-purity grades (99.99%) for critical studies .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in downstream applications?

  • Methodology : Bromine enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine increases metabolic stability and lipophilicity. Comparative studies with analogs (e.g., 5-Bromo-6-chloro derivatives) show fluorine’s stronger electron-withdrawing effect, altering reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodology : Perform geometry optimization at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare theoretical IR/Raman spectra with experimental data to validate vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹). TD-DFT predicts UV-Vis absorption bands, correlating with experimental λmax values .

Q. What strategies are employed to study structure-activity relationships (SAR) for benzofuran derivatives in medicinal chemistry?

  • Methodology : Synthesize analogs (e.g., 5-Bromo-7-fluoro or 6-Nitro variants) and evaluate biological activity via enzyme inhibition assays (IC₅₀) or cellular viability tests (MTT assay). Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases), while QSAR models quantify substituent effects on potency .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). X-ray crystallography of ligand-protein complexes (e.g., solved at 1.8 Å resolution) reveals halogen-bonding interactions between bromine and backbone carbonyls, critical for stabilizing inhibitor-enzyme complexes .

Q. What challenges arise in refining crystallographic data for halogenated benzofurans, and how are they addressed?

  • Methodology : Heavy atoms (Br, F) cause absorption errors; apply multi-scan corrections (SADABS) during data processing. Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids to validate disorder modeling .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Methodology : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with databases (SciFinder). Publish negative results to clarify discrepancies in reaction pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-one

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